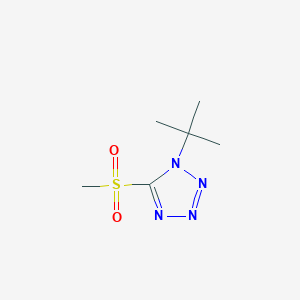

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

Description

Contextual Significance of Tetrazole Heterocycles in Modern Organic Chemistry

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. This class of heterocycles has garnered considerable attention in diverse fields of chemistry. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. This substitution can lead to improved metabolic stability and pharmacokinetic properties in drug candidates. Beyond bioisosterism, the high nitrogen content of tetrazoles makes them valuable in materials science, particularly in the development of high-energy materials and gas-generating agents. The unique electronic properties of the tetrazole ring also allow it to participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.

Strategic Roles of the Methylsulfonyl Group in Synthetic Chemistry

The methylsulfonyl (-SO₂CH₃) group is a powerful functional group in synthetic chemistry, primarily known for its strong electron-withdrawing nature. This property can be harnessed to activate adjacent protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. Furthermore, the sulfonyl group is an excellent leaving group, a characteristic that is central to its role in a variety of powerful carbon-carbon bond-forming reactions. The stability and predictable reactivity of the methylsulfonyl group make it a reliable and versatile tool for molecular construction.

Influence of the tert-Butyl Moiety on Molecular Architecture and Reactivity

The tert-butyl group, with its bulky tetrahedral arrangement of three methyl groups around a central carbon, exerts a profound steric influence on a molecule. This steric hindrance can direct the regioselectivity of reactions, favoring attack at less hindered positions. In addition to its steric effects, the tert-butyl group can enhance the lipophilicity of a molecule, which can be advantageous in modulating its solubility and permeability across biological membranes. The conformational rigidity imparted by the tert-butyl group can also be exploited to control the three-dimensional shape of a molecule, influencing its interactions with other molecules.

Current Research Trajectories and Academic Interest in 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

The primary driver of academic and industrial interest in this compound lies in its application as a key reagent in the Julia-Kocienski olefination. nih.govscielo.br This powerful and highly stereoselective reaction is a cornerstone of modern organic synthesis for the formation of alkenes. In this reaction, the this compound serves as a precursor to a sulfone-stabilized carbanion, which reacts with aldehydes or ketones to form an intermediate that subsequently eliminates to yield the desired alkene. The tert-butyl group on the tetrazole ring has been shown to enhance the stability of the reagent and improve the stereoselectivity of the olefination. nih.gov Research in this area continues to explore the scope and limitations of this reagent, as well as to develop new applications in the synthesis of complex natural products and other biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-5-methylsulfonyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-6(2,3)10-5(7-8-9-10)13(4,11)12/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLQXNNDLDVDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NN=N1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Pathways for 1 Tert Butyl 5 Methylsulfonyl 1h Tetrazole

Foundational Cycloaddition Approaches for Tetrazole Ring Construction

The construction of the tetrazole ring is a critical step in the synthesis of 1-(tert-butyl)-5-(methylsulfonyl)-1H-tetrazole. Cycloaddition reactions, particularly [3+2] cycloadditions, and multicomponent reactions are the cornerstones of this process.

[3+2] Cycloaddition of Nitriles and Azides in Tetrazole Core Synthesis

The most common and well-established method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govnih.gov This reaction, first described in 1901, involves the 1,3-dipolar cycloaddition of an azide to a nitrile. nih.gov The presence of electron-withdrawing groups on the nitrile substrate facilitates the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

In the context of this compound synthesis, a suitable nitrile precursor bearing the methylsulfonyl group would react with an azide source. The reaction is often catalyzed by acids or metal catalysts to improve yields and reaction rates. nih.govnih.gov For instance, silica sulfuric acid has been demonstrated as an efficient and reusable heterogeneous catalyst for the [3+2] cycloaddition of various nitriles with sodium azide, affording 5-substituted 1H-tetrazoles in high yields. nih.gov

Utilization of Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer a convergent and efficient approach to synthesizing complex molecules like tetrazoles from three or more starting materials in a single step. nih.govacs.orgnih.gov This strategy is highly valued for its atom economy, efficiency, and ability to generate diverse molecular scaffolds. nih.govbenthamdirect.com The Ugi-azide reaction, a prominent example of an MCR, is widely used for the synthesis of 1,5-disubstituted tetrazoles. nih.govmdpi.comnih.gov

This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl azide. mdpi.com The versatility of the Ugi-azide reaction allows for the incorporation of a wide range of substituents, making it a powerful tool for creating libraries of tetrazole derivatives for various applications. nih.goveurekaselect.com While the direct synthesis of this compound via a one-pot MCR is not explicitly detailed in the provided context, the principles of MCRs are fundamental to modern tetrazole synthesis and offer potential pathways for its streamlined production. acs.orgeurekaselect.com

Introduction and Functionalization of the tert-Butyl Substituent on the Tetrazole Ring

The introduction of the tert-butyl group at the N1 position of the tetrazole ring is a crucial step that significantly influences the compound's properties. The bulky nature of the tert-butyl group can provide kinetic stabilization to the molecule. wikipedia.org

A common strategy for introducing the tert-butyl group involves the reaction of a pre-formed 5-(methylsulfonyl)-1H-tetrazole with a tert-butylating agent. Alternatively, tert-butylamine can be used as a primary amine component in an Ugi-azide multicomponent reaction, which would directly install the tert-butyl group onto the nitrogen atom of the newly formed tetrazole ring. smolecule.com The tert-butyl group can also act as a protecting group for alcohols, being introduced via reaction with isobutylene and subsequently cleaved under acidic conditions. wikipedia.org

Elaboration of the Methylsulfonyl Group via Oxidative Processes from Thiol Precursors

The methylsulfonyl group at the C5 position is a key functional feature of the target molecule. A common and effective method for its introduction is through the oxidation of a corresponding methylthio (thiol) precursor. beilstein-journals.orgnih.gov This transformation is typically achieved using various oxidizing agents. jchemrev.com

Hydrogen peroxide is a versatile and environmentally friendly oxidant for converting thioethers to sulfoxides and subsequently to sulfones. beilstein-journals.orgnih.gov The selectivity of the oxidation can often be controlled by the reaction conditions, such as the amount of oxidant used and the reaction temperature. beilstein-journals.org For instance, the oxidation of a pyrazole-containing thioether with one mole of hydrogen peroxide at room temperature selectively yields the sulfoxide, while using an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org Catalysts, such as titanium-containing zeolites, can also be employed to enhance the efficiency and selectivity of the oxidation of thioethers to sulfones. rsc.org

Table 1: Oxidation of Thioether Precursors

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyrazole-containing thioether | Hydrogen peroxide (1 eq.) | Sulfoxide | beilstein-journals.org |

| Pyrazole-containing thioether | Hydrogen peroxide (excess) | Sulfone | beilstein-journals.org |

| Allyl methyl thioether | Hydrogen peroxide (TS-1 catalyst) | Sulfoxide and Sulfone | rsc.org |

| Isomeric butyl methyl thioethers | Hydrogen peroxide (TS-1 catalyst) | Sulfone (dominant for n-, iso-, sec-butyl), Sulfoxide (dominant for tert-butyl) | rsc.org |

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of tetrazole synthesis can be significantly improved by employing various catalytic systems and optimizing reaction conditions. Both homogeneous and heterogeneous catalysts have been investigated to overcome the limitations of traditional methods, which often require high temperatures and long reaction times. rsc.org

For the [3+2] cycloaddition, Lewis acids such as zinc and copper salts have been shown to effectively catalyze the reaction between nitriles and azides. nih.gov Copper-catalyzed cycloaddition, for instance, is proposed to proceed through the in-situ formation of a copper azide species. nih.gov Heterogeneous catalysts, including various nanomaterials, offer advantages such as easy separation and reusability. rsc.org For example, magnetic nanoparticles coated with a suitable catalytic species can be readily recovered from the reaction mixture using an external magnet. rsc.org Microwave irradiation has also been employed to accelerate reaction times in the synthesis of 5-substituted tetrazoles. thieme-connect.com

Table 2: Catalytic Systems in Tetrazole Synthesis

| Reaction Type | Catalyst | Key Advantages | Reference(s) |

|---|---|---|---|

| [3+2] Cycloaddition | Silica Sulfuric Acid | Reusable, efficient | nih.gov |

| [3+2] Cycloaddition | Copper salts | Mild reaction conditions | nih.gov |

| Multicomponent Reactions | Nanomaterial-based catalysts | High yields, short reaction times, reusability | rsc.org |

| Ugi-Azide Reaction | Catalyst-free (MW heating) | Rapid, excellent yields | nih.gov |

Alternative and Green Methodologies in the Synthesis of Tetrazole Derivatives

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods for tetrazole derivatives. benthamdirect.com These approaches aim to minimize waste, avoid the use of toxic reagents, and reduce energy consumption. benthamdirect.comjchr.org

Water-mediated and solvent-free methodologies are particularly attractive from a green chemistry perspective. benthamdirect.com The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. For instance, the Ugi-azide four-component reaction for the synthesis of 1,5-disubstituted tetrazoles has been successfully carried out in water using a surfactant to create a hydrophobic micellar reaction environment. mdpi.com Furthermore, the development of catalyst-free reaction conditions, often facilitated by microwave heating, represents another significant advancement in green tetrazole synthesis. nih.gov These methods not only reduce the environmental impact but can also lead to improved yields and simplified purification procedures. jchr.org

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 5 Methylsulfonyl 1h Tetrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 1-(tert-butyl)-5-(methylsulfonyl)-1H-tetrazole, detailed one- and two-dimensional NMR studies would provide unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's structural connectivity and the electronic influence of its substituent groups.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Carbon-13 (¹³C) NMR Chemical Shift Perturbations due to Methylsulfonyl and tert-Butyl Moieties

The ¹³C NMR spectrum is anticipated to reveal four distinct carbon signals. The methylsulfonyl group would show a signal for its methyl carbon. The tert-butyl group would exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The tetrazole ring carbon, attached to the strongly electron-withdrawing methylsulfonyl group, is expected to be significantly deshielded and appear at a lower field. The presence of the tert-butyl group also influences the chemical shift of the tetrazole ring carbon and the adjacent nitrogen atoms, though to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| tert-Butyl | -C(CH₃)₃ | — | Quaternary C |

| -C(CH ₃)₃ | Singlet | Methyl C | |

| Methylsulfonyl | -SO₂CH₃ | — | Methyl C |

| -SO₂CH ₃ | Singlet | — |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC experiment would correlate the proton signals of the tert-butyl and methylsulfonyl methyl groups directly to their attached carbon atoms. An HMBC experiment would reveal longer-range couplings. For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon, as well as the N1-attached tetrazole ring carbon. Similarly, the protons of the methylsulfonyl group would show correlations to the C5 carbon of the tetrazole ring, confirming the connectivity of the methylsulfonyl group to the tetrazole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectral Interpretation

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The methylsulfonyl group would be characterized by strong, distinct stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-H stretching vibrations of the tert-butyl and methyl groups would be observed in the 3000-2850 cm⁻¹ range. The tetrazole ring itself would contribute to a series of complex ring stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Methylsulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Symmetric Stretch | 1160 - 1120 | |

| C-H (tert-Butyl, Methyl) | Stretching | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of stable neutral fragments. A prominent fragmentation pathway would be the loss of the tert-butyl group as a stable carbocation or radical, leading to a significant peak. Cleavage of the methylsulfonyl group could also occur. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass of the molecular ion and its fragments, thereby confirming the elemental composition of the compound.

Chemical Transformations and Mechanistic Investigations of 1 Tert Butyl 5 Methylsulfonyl 1h Tetrazole

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of 1-(tert-butyl)-5-(methylsulfonyl)-1H-tetrazole is dominated by the sulfonyl group, which strongly activates the C5 position of the tetrazole ring, making it susceptible to nucleophilic attack.

Nucleophilic Substitution at the C5-Methylsulfonyl Moiety

The methylsulfonyl group at the C5 position of the tetrazole ring acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of the compound's utility in synthesis. Research on related compounds, such as 5-(methylsulfonyl)-1-phenyl-1H-tetrazole, has demonstrated that the sulfonyl group can be displaced by various nucleophiles. For example, mesoionic tetrazolium-5-aminides have been shown to react with 5-methylsulfonyl-1-phenyltetrazole, displacing the methylsulfonyl group to form conjugate aminides. nih.gov This highlights the high nucleofugality of the methylsulfonyl moiety, a characteristic shared by this compound.

The high reactivity of the C5 position is further exemplified in the context of the Julia-Kocienski olefination, where the entire 1-tert-butyl-1H-tetrazol-5-yl sulfone unit functions as a precursor to a nucleophilic carbanion after deprotonation at the α-carbon. thieme-connect.comnih.gov The subsequent reaction cascade implicitly relies on the ability of the tetrazolyl sulfonyl group to undergo transformations that are mechanistically related to nucleophilic processes.

Reductive and Oxidative Reactivity of the Tetrazole and Sulfonyl Groups

The sulfonyl group and the tetrazole ring exhibit distinct redox properties. The synthesis of this compound and its derivatives typically involves the oxidation of a corresponding sulfide (B99878) (thioether) precursor. thieme-connect.comchempedia.info This oxidation is a common method for preparing sulfones, utilizing various oxidizing agents. thieme-connect.comwikipedia.org

Conversely, the reduction of the sulfonyl group is a challenging transformation, as sulfones are generally resistant to many reducing agents. However, potent reagent systems have been developed for this purpose. For instance, a combination of lithium aluminum hydride (LiAlH4) and titanium tetrachloride (TiCl4) has been shown to rapidly reduce various sulfones to their corresponding sulfides in high yields. rsc.org While specific studies on the reduction of this compound are not extensively detailed, it is expected to follow this general reactivity pattern. The tetrazole ring itself is relatively stable under many reductive and oxidative conditions, which contributes to its utility as a functional group in complex syntheses. nih.govnih.gov

Rearrangement Reactions Involving the Tetrazole Heterocycle

Tetrazole rings can undergo rearrangement reactions, particularly under thermal or photochemical conditions. nih.gov These reactions often proceed via cleavage of the heterocyclic ring, typically involving the extrusion of molecular nitrogen (N2). nih.govresearchgate.net Photolysis of tetrazoles can lead to a variety of reactive intermediates, including nitrilimines, which can then undergo further transformations. nih.govresearchgate.net

For substituted tetrazoles, the nature of the substituents significantly influences the pathway of decomposition and the resulting products. nih.gov While specific rearrangement studies on this compound are not prominent in the literature, the general photochemical and thermal lability of the tetrazole core suggests that it could be susceptible to such transformations. Thermal rearrangements of other tetrazole derivatives, such as allyloxytetrazoles to N-allyltetrazolones, have been investigated and shown to proceed via concerted sigmatropic shifts. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

The primary area where the stereoselectivity of reactions involving 1-(tert-butyl)-1H-tetrazol-5-yl sulfones has been extensively studied is in the Julia-Kocienski olefination. researchgate.net This reaction demonstrates high stereocontrol, which is dependent on the structure of the sulfone and the reaction conditions. thieme-connect.comresearchgate.net

A key finding is that 1-tert-butyl-1H-tetrazol-5-yl sulfones that are further stabilized by benzylic or allylic conjugation lead to alkenes with high (Z)-selectivity. thieme-connect.com This stereochemical outcome is a significant advantage, making the reaction complementary to the Wittig reaction, which often favors the formation of (E)-alkenes. The use of the 1-(tert-butyl)tetrazolyl sulfone has been specifically highlighted for its ability to construct Z-trisubstituted alkenes with high efficiency and stereoselectivity. researchgate.net This control over the double bond geometry is crucial in the synthesis of complex molecules and natural products.

Application in Modified Julia Olefination via 1-tert-Butyl-1H-tetrazol-5-yl Sulfones

One of the most significant applications of this compound and its derivatives is in the modified Julia olefination, specifically the Julia-Kocienski variant. nih.govwikipedia.org In this reaction, 1-tert-butyl-1H-tetrazol-5-yl sulfones (often abbreviated as TBT sulfones) serve as highly effective precursors for generating olefins from carbonyl compounds. thieme-connect.comresearchgate.net

The Julia-Kocienski olefination using TBT sulfones offers several advantages over earlier methods that used phenyl or benzothiazolyl (BT) sulfones. thieme-connect.comnih.gov A critical improvement is the enhanced stability of the metallated 1-tert-butyl-1H-tetrazol-5-yl sulfone intermediates. thieme-connect.com This increased stability allows for the pre-formation of the sulfone carbanion before the addition of the aldehyde, broadening the scope of compatible carbonyl partners, especially those with base-sensitive functionalities. thieme-connect.com

The reaction proceeds by deprotonating the carbon adjacent to the sulfonyl group, followed by the addition of the resulting carbanion to an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination to form the alkene. nih.govpreprints.org

The utility of TBT sulfones is demonstrated in their reaction with various aldehydes, leading to the corresponding alkenes in good yields. The table below summarizes representative examples from the literature.

| Sulfone Reactant | Aldehyde Reactant | Base | Solvent | Product | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|---|---|

| 1-tert-Butyl-5-(pentylsulfonyl)-1H-tetrazole | Benzaldehyde | LiHMDS | THF | 1-Phenyl-1-hexene | 81 | 1:1.8 | thieme-connect.com |

| 5-(Benzylsulfonyl)-1-tert-butyl-1H-tetrazole | 3-Phenylpropanal | LiHMDS | THF | 1,4-Diphenyl-1-butene | 85 | >98:2 | thieme-connect.com |

| 5-(Allylsulfonyl)-1-tert-butyl-1H-tetrazole | Cyclohexanecarboxaldehyde | KHMDS | DME | Allylidenecyclohexane | 87 | >98:2 | thieme-connect.com |

This methodology has become a powerful tool for fragment linkage in the synthesis of complex natural products. thieme-connect.com Furthermore, fluorinated analogs, such as 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone, have been developed as efficient synthons for creating monofluoroalkenes via the Julia-Kocienski reaction. researchgate.net

Theoretical and Computational Chemistry Studies on 1 Tert Butyl 5 Methylsulfonyl 1h Tetrazole

Quantum-Chemical Modeling of Electronic Structure and Energetics

Quantum-chemical modeling is a fundamental tool for investigating the electronic structure and energetic properties of molecules like 1-(tert-butyl)-5-(methylsulfonyl)-1H-tetrazole. These methods, rooted in the principles of quantum mechanics, can predict molecular stability, bond energies, and the distribution of electrons within the molecule.

Theoretical studies on related tetrazole derivatives have demonstrated the utility of quantum-chemical calculations in understanding their structural and spectral features. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org For this compound, such modeling would involve solving the Schrödinger equation for the molecular system, albeit with approximations to make it computationally tractable. Methods like Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Configuration Interaction) could be employed to obtain increasingly accurate descriptions of the molecule's electronic energy and wavefunction.

The energetics of the compound, including its heat of formation and the energies of different isomeric forms, can be calculated. For instance, the stability of the 1-substituted tetrazole isomer compared to other possible isomers (e.g., the 2-substituted isomer) can be quantitatively assessed. These calculations are crucial for understanding the thermodynamic landscape of the molecule and predicting its most stable form.

Table 1: Representative Energetic Properties Obtainable from Quantum-Chemical Modeling

| Property | Description |

| Total Electronic Energy | The sum of the kinetic and potential energies of all electrons in the molecule. |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Isomerization Energies | The energy difference between different isomeric forms of the molecule. |

| Bond Dissociation Energies | The energy required to break a specific chemical bond within the molecule. |

These energetic parameters provide a comprehensive picture of the stability and potential reactivity of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net It is particularly well-suited for the study of medium-sized organic molecules like this compound.

Geometry Optimization: A primary application of DFT is the determination of the equilibrium geometry of a molecule. nih.gov This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, DFT calculations would provide precise predictions of bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the steric interactions between the bulky tert-butyl group, the sulfonyl group, and the tetrazole ring. Studies on other substituted tetrazoles have successfully used DFT to obtain optimized molecular structures that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Spectroscopic Property Prediction: DFT can also be used to predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. Similarly, by employing time-dependent DFT (TD-DFT), electronic excitation energies and oscillator strengths can be calculated, which allows for the prediction of the UV-Visible absorption spectrum. nih.gov For related mesoionic tetrazolium compounds, DFT calculations have been used to discuss their spectral features. beilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org

Table 2: Predicted Spectroscopic Data from DFT Calculations

| Spectroscopic Technique | Predicted Properties |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of IR-active modes. |

| Raman Spectroscopy | Vibrational frequencies and intensities of Raman-active modes. |

| UV-Visible Spectroscopy | Electronic transition wavelengths and oscillator strengths. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants. |

The comparison of these computationally predicted spectra with experimental data serves as a critical validation of the theoretical model and can aid in the interpretation of experimental results.

Analysis of Molecular Orbitals and Charge Distribution within the Compound

Understanding the distribution of electrons within this compound is key to comprehending its reactivity and intermolecular interactions. DFT and other quantum-chemical methods provide detailed information about the molecular orbitals and the partial charges on each atom.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich tetrazole ring, while the LUMO may have significant contributions from the electron-withdrawing methylsulfonyl group.

Charge Distribution: The distribution of electron density can be analyzed through various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov This provides insight into the partial atomic charges, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The nitrogen atoms of the tetrazole ring are expected to carry negative partial charges, while the sulfur atom of the sulfonyl group and the carbon atom attached to it are likely to be electrophilic centers. nih.gov

Table 3: Key Electronic Descriptors

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and electronic excitation energy. |

| Partial Atomic Charges | The net charge on each atom in the molecule. | Reveals electrophilic and nucleophilic sites. |

These electronic descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify intermediates, and locate transition states. This provides a detailed, step-by-step picture of how the molecule transforms during a chemical reaction.

By mapping the potential energy surface, the minimum energy path connecting reactants to products can be determined. The transition state, which is a first-order saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to occur. The structure and energy of the transition state are critical for determining the reaction rate.

For example, the nucleophilic substitution at the 5-position of the tetrazole ring is a common reaction for this class of compounds. Computational studies can model the approach of a nucleophile, the formation of an intermediate, and the departure of the methylsulfonyl leaving group. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility. Studies on other tetrazoles have explored their reactivity in multicomponent reactions, and similar computational approaches could be applied here. nih.govrug.nl

Table 4: Information from Reaction Mechanism Calculations

| Parameter | Description |

| Reaction Coordinate | The path of minimum energy connecting reactants and products. |

| Intermediates | Local minima on the potential energy surface along the reaction coordinate. |

| Transition States | Saddle points on the potential energy surface, representing the energy maximum along the reaction coordinate. |

| Activation Energy | The energy difference between the reactants and the transition state. |

| Reaction Energy | The energy difference between the reactants and the products. |

These calculations can guide the design of new synthetic routes and provide a deeper understanding of the molecule's chemical behavior.

Conformational Landscape Analysis via Molecular Dynamics Simulations

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the conformational landscape, identifying the different low-energy conformations (conformers) that the molecule can adopt and the energy barriers between them.

For this compound, MD simulations can reveal the preferred orientations of the tert-butyl and methylsulfonyl groups relative to the tetrazole ring. The simulations can also provide information about the flexibility of these groups and the timescales of their motions. This is particularly important for understanding how the molecule might interact with a biological receptor or a solvent environment.

Table 5: Outputs from Molecular Dynamics Simulations

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time, indicating structural stability. |

| Root Mean Square Fluctuation (RMSF) | A measure of the fluctuation of individual atoms, highlighting flexible regions of the molecule. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. |

| Conformational Clustering | Identification of the most populated conformational states. |

By providing a dynamic picture of the molecule's structure, MD simulations complement the static information obtained from quantum-chemical calculations, offering a more complete understanding of the behavior of this compound.

Advanced Applications and Future Research Directions in Synthetic Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic use of pre-functionalized heterocyclic cores as building blocks is a cornerstone of efficient molecular construction. The tetrazole moiety, in particular, is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group, enhancing the drug-like properties of molecules. beilstein-journals.orglifechemicals.com A novel synthetic strategy moves away from late-stage construction of the tetrazole ring from nitriles and instead employs diversely protected tetrazole aldehydes as versatile building blocks. beilstein-journals.org This approach allows for the incorporation of the tetrazole core into complex molecules via powerful multicomponent reactions (MCRs). beilstein-journals.orgrug.nl

In this context, aliphatic isocyanides, such as tert-butyl isocyanide, are well-tolerated reactants in Passerini three-component reactions (PT-3CR) to generate these tetrazole-based building blocks. beilstein-journals.orgrug.nl The presence of the N-tert-butyl group on the tetrazole ring in 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole provides steric protection and influences solubility, making it an ideal scaffold for further elaboration. The methylsulfonyl group at the 5-position is a key feature, acting as an excellent leaving group in nucleophilic substitution reactions or as a modulator of the ring's electronic properties, thus enhancing its utility in building complex molecular frameworks.

Strategies for the Design and Synthesis of Hybrid Molecular Architectures Incorporating the Compound's Framework

Molecular hybridization, the strategy of covalently linking two or more pharmacophoric fragments, is a powerful tool for designing new compounds with potentially enhanced efficacy or novel mechanisms of action. nih.govresearchgate.net The 1,5-disubstituted tetrazole framework is an exemplary platform for creating such hybrid molecules.

Recent advancements have focused on high-order multicomponent reactions (HO-MCRs) to rapidly assemble complex structures. One such strategy involves an Ugi-azide reaction followed by a palladium/copper-catalyzed hetero-annulation cascade sequence. nih.govresearchgate.netbeilstein-journals.org This one-pot protocol demonstrates high bond-forming efficiency, creating multiple new bonds and rapidly building molecular complexity. nih.govbeilstein-journals.org For instance, this method has been successfully employed to synthesize novel 1,5-disubstituted tetrazole-indole hybrids. nih.govbeilstein-journals.org

While these examples may not use this compound directly as a starting material, they establish a clear blueprint for its application. The compound could be utilized in similar MCR-based strategies, where the tert-butyl tetrazole portion serves as one pharmacophore and a partner molecule, attached via reactions involving or replacing the methylsulfonyl group, forms the other part of the hybrid structure. This approach opens the door to creating novel bis-heterocyclic hybrids for various applications, including medicinal chemistry. beilstein-journals.org

Exploration in Materials Science: Development of Tetrazole-Based Functional Materials (e.g., for heavy metal detection)

The nitrogen-rich structure of the tetrazole ring makes it an excellent ligand for coordinating with metal ions. lifechemicals.comafricanjournalofbiomedicalresearch.com This property is being actively explored in materials science for the development of sensors and other functional materials. lifechemicals.comafricanjournalofbiomedicalresearch.com Specifically, tetrazole derivatives have shown significant promise in the fabrication of chemically modified electrodes (CMEs) for the electrochemical detection of heavy metal ions. mdpi.comproquest.com

Researchers have successfully developed sensors by modifying electrodes with polymers based on azulene-tetrazole ligands. These materials exhibit a strong capability to complex with heavy metal ions, enabling their detection at very low concentrations. For example, an electrode modified with (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole demonstrated a detection limit for lead (Pb²⁺) ions as low as 5 x 10⁻⁸ M. mdpi.comproquest.com Another sensor, based on (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole, achieved a detection limit for Pb(II) of approximately 10⁻⁹ M. mdpi.com

Although this compound has not been specifically tested in this capacity, the underlying principle strongly suggests its potential. The tetrazole core provides the necessary metal-binding sites, making it a candidate for incorporation into new polymeric materials designed for sensitive and selective heavy metal detection.

| Tetrazole-Based Ligand | Target Heavy Metal Ion | Reported Limit of Detection | Reference |

|---|---|---|---|

| (E)-5-(azulen-1-yldiazenyl)-1H-tetrazole | Lead (Pb²⁺) | 5 x 10⁻⁸ M | mdpi.comproquest.com |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole | Lead (Pb²⁺) | ~1 x 10⁻⁹ M | mdpi.com |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole | Cadmium (Cd²⁺) | Well-defined voltametric peaks | mdpi.com |

Innovation in Reaction Methodologies Utilizing the Compound's Reactivity

The development of novel reaction methodologies that are efficient, atom-economical, and capable of generating molecular diversity is a central goal of modern chemistry. Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are prime examples of such innovations and are particularly relevant to tetrazole chemistry. nih.govnih.gov

The "building block" approach, where a pre-formed tetrazole is incorporated into a larger molecule, represents a significant methodological innovation. beilstein-journals.orgresearchgate.net This strategy relies on the robust reactivity of tetrazole precursors in MCRs. For instance, the Passerini three-component reaction has been used to directly synthesize functionalized tetrazole building blocks from simple, cost-effective starting materials. beilstein-journals.orgrug.nl These building blocks can then be used in subsequent reactions, like the Ugi four-component reaction, to generate libraries of complex, drug-like molecules. beilstein-journals.org

The unique structure of this compound makes it an intriguing substrate for such innovative methodologies. The methylsulfonyl group is a highly versatile functional handle. It can act as a powerful electron-withdrawing group, activating the tetrazole ring for certain transformations. More importantly, it can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of substituents at the 5-position post-assembly of a core structure. This dual reactivity provides a platform for developing new reaction sequences that leverage both MCRs and subsequent functionalization steps.

Prospective Avenues for Expanding the Chemical Utility of this compound

The future utility of this compound in chemistry is vast, with several promising research avenues emerging from its unique structural attributes.

Advanced MCR Substrate: A primary avenue involves its direct application as a key component in multicomponent reactions. Its potential to act as a linchpin in forming complex heterocyclic systems or as a precursor to novel hybrid drugs warrants thorough investigation.

Post-MCR Derivatization: Research into the reactivity of the methylsulfonyl group as a leaving group after the initial MCR assembly could lead to novel synthetic pathways. This would enable late-stage functionalization, allowing for the rapid generation of diverse compound libraries from a common intermediate.

Development of Functional Materials: Building on the demonstrated success of other tetrazole-based ligands, this compound could be incorporated into novel polymers or metal-organic frameworks (MOFs). lifechemicals.com Such materials could be designed for applications in gas storage, catalysis, or as highly selective sensors for environmental or industrial monitoring. lifechemicals.com

Medicinal Chemistry Scaffolding: Given that the tetrazole ring is a well-established carboxylic acid bioisostere, the compound serves as a valuable starting point for medicinal chemistry programs. beilstein-journals.orglifechemicals.com Its framework could be elaborated to target a wide range of biological systems, with the tert-butyl and methylsulfonyl groups providing handles to fine-tune pharmacokinetic and pharmacodynamic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole, and how do reaction conditions influence yield?

- Methodology : The synthesis of 5-sulfonyltetrazoles typically involves multi-step protocols. For example, sulfonyl chlorides can react with tetrazole precursors under basic conditions to introduce the sulfonyl group . Continuous flow technology (e.g., microreactors) improves safety and efficiency for azide-based cycloadditions, critical for tetrazole ring formation . Reaction parameters (pH, solvent polarity, temperature) must be optimized: acidic conditions stabilize intermediates, while polar aprotic solvents (DMF) enhance nitrile-azide cycloaddition .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : and NMR identify substituents (e.g., tert-butyl at ~1.4 ppm, methylsulfonyl at ~3.1 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and tetrazole ring (C=N at 1600–1650 cm) .

- X-ray crystallography : Resolves steric effects of the bulky tert-butyl group and sulfonyl orientation .

Q. How does the methylsulfonyl group influence the compound’s stability under varying storage conditions?

- Methodology : Stability studies should assess:

- Thermal stability : TGA/DSC to monitor decomposition above 150°C (common for sulfonyltetrazoles) .

- Hydrolytic stability : Accelerated aging in buffers (pH 2–12) to detect sulfonate ester hydrolysis .

- Light sensitivity : UV-Vis spectroscopy to track photodegradation of the sulfonyl moiety .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields reported for sulfonyltetrazole syntheses?

- Analysis : Discrepancies arise from competing pathways. For example:

- Electrophilic substitution : Steric hindrance from tert-butyl may slow sulfonylation, favoring side products .

- Azide cycloaddition : Kinetic vs. thermodynamic control in nitrile-azide reactions can alter regioselectivity .

- Resolution : Use -labeled reagents to track intermediates via NMR or computational modeling (DFT) to predict transition states .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., sulfonyl sulfur) .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes with sulfonyl-recognition sites) .

- Solvent modeling : COSMO-RS simulations to optimize solvent effects on reaction rates .

Q. What strategies mitigate challenges in crystallizing sulfonyltetrazoles for structural studies?

- Approach :

- Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to stabilize sulfonyl oxygen interactions .

- Temperature gradients : Slow cooling from DMSO/water mixtures enhances crystal lattice formation .

- Polymorph screening : High-throughput crystallization trials with ionic liquids .

Q. How do electronic effects of the methylsulfonyl group modulate biological activity in structure-activity relationship (SAR) studies?

- Experimental design :

- Comparative SAR : Synthesize analogs (e.g., 5-aryl, 5-alkylsulfonyl) and test against control targets (e.g., antimicrobial assays) .

- Electron-withdrawing effects : Cyclic voltammetry to quantify sulfonyl group’s impact on redox potential .

- Metabolic stability : LC-MS/MS to assess sulfonyl group’s resistance to hepatic CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.